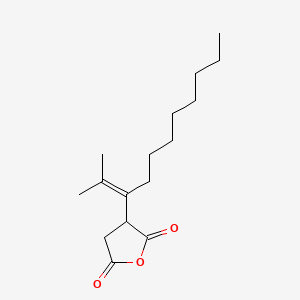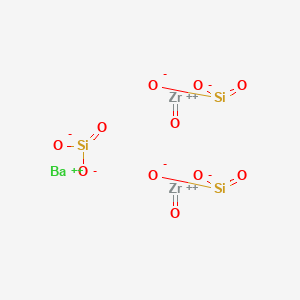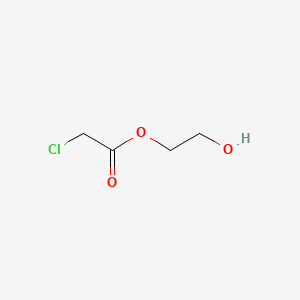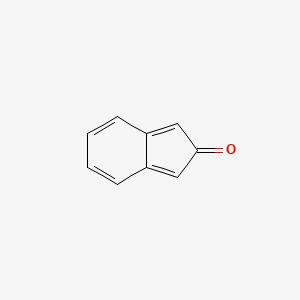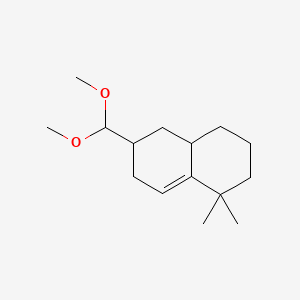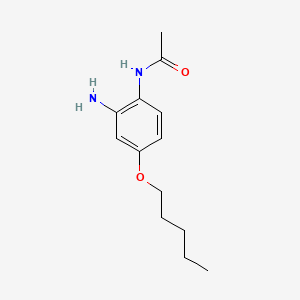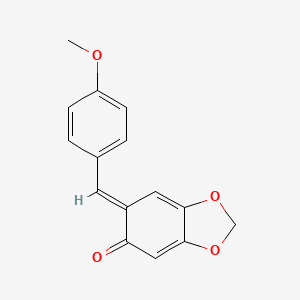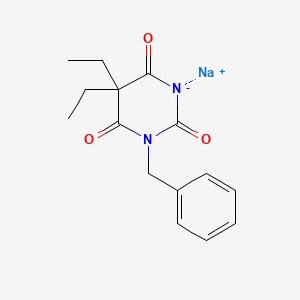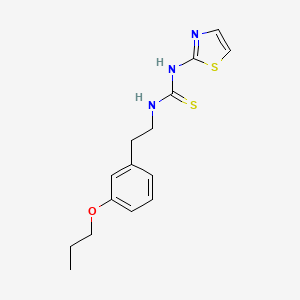
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-二氟苯基)-3-(4-(二甲基氨基)苯基)丙烯腈是一种有机化合物,含有氟和二甲基氨基官能团。
准备方法
合成路线和反应条件
2-(2,4-二氟苯基)-3-(4-(二甲基氨基)苯基)丙烯腈的合成通常涉及在碱性条件下,将2,4-二氟苯甲醛与4-(二甲基氨基)苄基氰反应。反应通常在碳酸钾等碱存在下,在二甲基甲酰胺 (DMF) 等溶剂中,于升高的温度下进行。
工业生产方法
虽然该化合物的具体工业生产方法没有得到广泛的记录,但总体方法将涉及实验室合成的放大。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施安全措施以处理试剂和副产物。
化学反应分析
反应类型
2-(2,4-二氟苯基)-3-(4-(二甲基氨基)苯基)丙烯腈可以进行多种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化。
还原: 还原可以使用钯碳等氢化催化剂实现。
取代: 在适当的条件下,氟原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 钯碳催化剂的氢气。
取代: 碱存在下,胺或硫醇等亲核试剂。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成相应的胺或醇。
取代: 形成取代的衍生物,新的官能团取代氟原子。
科学研究应用
2-(2,4-二氟苯基)-3-(4-(二甲基氨基)苯基)丙烯腈在科学研究中具有多种应用:
化学: 用于有机合成中,作为构建块来创建更复杂的分子。
医药: 研究其在药物发现和开发中的潜在用途,特别是在靶向特定生物途径方面。
工业: 用于生产具有特定性能的先进材料,例如高热稳定性或独特的电子特性。
作用机制
2-(2,4-二氟苯基)-3-(4-(二甲基氨基)苯基)丙烯腈的作用机制取决于其应用。在药物化学中,它可能与特定的酶或受体相互作用,调节其活性。氟原子的存在可以增强化合物的结合亲和力和代谢稳定性,而二甲基氨基可以影响其电子性质和溶解度。
相似化合物的比较
类似化合物
2-(2,4-二氟苯基)-3-苯基丙烯腈: 缺少二甲基氨基,这可能导致不同的电子性质和反应性。
2-(2,4-二氟苯基)-3-(4-甲氧基苯基)丙烯腈: 包含甲氧基而不是二甲基氨基,影响其溶解度和与生物靶点的相互作用。
独特性
2-(2,4-二氟苯基)-3-(4-(二甲基氨基)苯基)丙烯腈是独一无二的,因为它结合了氟和二甲基氨基,赋予了独特的电子和空间特性。这使其成为各种应用的宝贵化合物,特别是在需要特定分子相互作用和稳定性的领域。
属性
CAS 编号 |
1525-45-7 |
|---|---|
分子式 |
C17H14F2N2 |
分子量 |
284.30 g/mol |
IUPAC 名称 |
(Z)-2-(2,4-difluorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14F2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
InChI 键 |
QUGOJFMWGGORFY-UKTHLTGXSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


